N|O-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine-4-methoxybenzylamide hydrochloride
Description
Chemical Structure: This compound is a protected L-arginine derivative featuring two key modifications:
- Nω-protection: The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group shields the guanidinium side chain of arginine.
- C-terminal modification: The carboxylic acid is converted to a 4-methoxybenzylamide, with the hydrochloride salt enhancing solubility and stability.
Applications: It is primarily used in peptide synthesis, particularly in solid-phase methodologies where selective deprotection of amino groups is required. The Mtr group offers stability under acidic conditions, making it suitable for stepwise peptide elongation .
Properties
Molecular Formula |
C24H36ClN5O5S |
|---|---|
Molecular Weight |
542.1 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-N-[(4-methoxyphenyl)methyl]pentanamide;hydrochloride |
InChI |
InChI=1S/C24H35N5O5S.ClH/c1-15-13-21(34-5)16(2)17(3)22(15)35(31,32)29-24(26)27-12-6-7-20(25)23(30)28-14-18-8-10-19(33-4)11-9-18;/h8-11,13,20H,6-7,12,14,25H2,1-5H3,(H,28,30)(H3,26,27,29);1H/t20-;/m0./s1 |
InChI Key |
RXEUOACPUYTHGK-BDQAORGHSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)NCC2=CC=C(C=C2)OC)N)N)C)C)OC.Cl |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)NCC2=CC=C(C=C2)OC)N)N)C)C)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Methoxy-2,3,6-trimethylbenzenesulfonyl Chloride
Mtr-Cl is synthesized via chlorosulfonation of 2,3,5-trimethylanisole. The reaction employs chlorosulfonic acid under controlled temperatures (−10°C to 25°C), yielding a crystalline product without isomer formation. The sulfonyl chloride is then purified via recrystallization from non-polar solvents, ensuring high reactivity for subsequent steps.
Protection of L-Arginine
L-Arginine is reacted with Mtr-Cl in a dimethylformamide (DMF)-water mixture at 0–5°C in the presence of sodium hydroxide (1–5 equivalents). The reaction proceeds via nucleophilic attack of the guanidino group on the sulfonyl chloride, forming the Nω-protected arginine intermediate. Optimal conditions (Table 1) achieve >90% yield, with excess base neutralizing generated HCl.
Table 1: Reaction Conditions for Guanidino Protection
| Parameter | Value |
|---|---|
| Solvent | DMF:H₂O (4:1 v/v) |
| Temperature | 0–5°C |
| Reaction Time | 2–4 hours |
| Base | NaOH (3 equivalents) |
| Yield | 92% |
Peptide Coupling with 4-Methoxybenzylamine
The Nω-protected arginine is subsequently coupled with 4-methoxybenzylamine to form the benzylamide moiety. This step employs carbodiimide-based activating agents, such as dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt), to facilitate amide bond formation.
Activation of Carboxylic Acid
The carboxylic acid group of Nω-Mtr-L-arginine is activated using HOBt and DCC in anhydrous tetrahydrofuran (THF). This generates an active ester intermediate, which reacts efficiently with 4-methoxybenzylamine. The reaction is conducted at room temperature for 12–24 hours, achieving 85–90% conversion.
Workup and Isolation
Post-reaction, the urea byproduct (dicyclohexylurea) is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is dissolved in ethyl acetate. Sequential washes with sodium bicarbonate (5%) and dilute HCl (0.2 N) remove unreacted reagents. The organic layer is dried over anhydrous sodium sulfate and evaporated to yield the crude amide as an oily residue.
Deprotection and Saponification of Methyl Esters
Intermediate methyl esters (e.g., Z-Arg(Mtr)-Pro-Lys(Boc)-Pro-OMe) require saponification to free carboxylic acids for further peptide elongation. This step uses aqueous sodium hydroxide (1 N) in methanol at ambient temperature for 2 hours, followed by neutralization with HCl. The product is extracted into ethyl acetate and purified via silica gel chromatography.
Purification and Crystallization
Final purification of Nω-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine-4-methoxybenzylamide hydrochloride involves a combination of chromatographic techniques and crystallization.
Column Chromatography
Crude product is dissolved in a minimal volume of water and subjected to ion-exchange chromatography on carboxymethylcellulose (CMC). Elution with a linear gradient of 0–0.1 M ammonium acetate isolates the target compound from byproducts. Fractions containing the product (detected by HPLC) are pooled and lyophilized.
Chemical Reactions Analysis
Deprotection Reactions
The sulfonyl and methoxybenzylamide groups in this compound act as protective moieties during peptide synthesis. Key deprotection mechanisms include:
Acidic Cleavage of Sulfonyl Groups
The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is removed under strongly acidic conditions, typically using trifluoroacetic acid (TFA) or hydrogen fluoride (HF). For example:
-
Reagent : 95% TFA in dichloromethane
-
Conditions : 2 hours at 25°C
Hydrogenolytic Cleavage of Methoxybenzylamide
The 4-methoxybenzylamide group is cleaved via catalytic hydrogenation:
Peptide Coupling Reactions
This compound participates in solution-phase peptide synthesis as a protected arginine residue.
| Coupling Agent | Base | Solvent | Reaction Time | Yield |
|---|---|---|---|---|
| HATU | DIPEA | DMF | 1.5 hours | 92% |
| DCC | NMM | Acetonitrile | 3 hours | 88% |
| EDCI/HOBt | TEA | Dichloromethane | 2 hours | 90% |
Data synthesized from peptide synthesis protocols using structurally analogous sulfonyl-protected arginine derivatives .
Selective Functionalization
The guanidino group’s sulfonyl protection enables selective modification of other amino acid residues. For instance:
-
Acylation : Reacts with activated esters (e.g., NHS esters) at pH 8.5 to form stable amide bonds.
-
Alkylation : Undergoes nucleophilic substitution with alkyl halides in DMF at 60°C .
Stability Under Reaction Conditions
The compound demonstrates stability in diverse environments:
| Condition | Stability Outcome |
|---|---|
| pH 3–9 (aqueous) | Stable for >24 hours at 25°C |
| 1M NaOH (methanol) | Partial hydrolysis after 6 hours |
| UV light (254 nm) | Degrades within 1 hour; requires dark storage |
Stability profiles inferred from sulfonamide-protected arginine analogs .
Degradation Pathways
Under harsh conditions, the compound undergoes predictable decomposition:
-
Thermal Degradation : Decomposes at >200°C, releasing sulfur dioxide and toluene derivatives.
-
Acidic Hydrolysis : Prolonged exposure to 6M HCl at 110°C cleaves both protective groups and the peptide backbone .
Key Implications
This compound’s reactivity profile makes it indispensable in synthesizing arginine-rich peptides (e.g., HIV-Tat mimics) and studying guanidino-dependent biological processes. Its dual protection strategy ensures compatibility with standard solid- and solution-phase synthesis workflows .
Scientific Research Applications
Peptide Synthesis
Role as a Protecting Group
This compound is widely utilized as a protecting group in peptide synthesis. It enables selective reactions during the synthesis process, which is essential for creating complex peptides without unwanted side reactions. The ability to protect specific functional groups allows for the precise assembly of peptide chains, facilitating the development of novel therapeutic agents .
Drug Development
Therapeutic Agent Design
The compound plays a pivotal role in the development of new therapeutic agents. Its structure aids in designing drugs that target specific biological pathways, enhancing efficacy while minimizing side effects. This is particularly relevant in the creation of peptide-based drugs that require high specificity and stability .
Case Study: Targeted Therapies
Research has shown that compounds similar to N|O-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine have been successfully employed in developing targeted therapies for diseases such as cancer and osteoarthritis. By modifying the compound's structure, researchers can create inhibitors that selectively interact with disease-related proteins .
Bioconjugation
Targeted Drug Delivery
Bioconjugation involves attaching biomolecules to other molecules or surfaces to enhance their functionality. This compound is instrumental in developing targeted drug delivery systems where it can be conjugated with therapeutic agents to improve their delivery to specific tissues or cells .
Diagnostic Applications
Additionally, N|O-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine can be utilized in diagnostic applications by aiding in the detection of specific biomarkers through conjugation with diagnostic agents .
Research in Enzyme Inhibition
Understanding Enzyme Functions
The compound is also applied in studies focused on enzyme inhibition, particularly within proteomics. It helps researchers investigate enzyme functions and develop inhibitors for various diseases by providing insights into biochemical pathways and interactions .
Pharmaceutical Development
Novel Drug Candidates
In pharmaceutical research, this compound is used to synthesize novel drug candidates aimed at treating various diseases. Its ability to enhance the stability and bioavailability of drug candidates makes it a valuable asset in pharmaceutical development .
Material Science
Advanced Materials Formulation
Beyond biological applications, N|O-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine contributes to material science by being involved in formulating advanced materials such as coatings and polymers with improved properties like chemical resistance and durability .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Peptide Synthesis | Serves as a protecting group for selective reactions in complex peptide assembly |
| Drug Development | Aids in designing targeted therapeutic agents with enhanced efficacy |
| Bioconjugation | Facilitates targeted drug delivery and diagnostic applications |
| Enzyme Inhibition | Used in proteomics studies to understand enzyme functions and develop inhibitors |
| Pharmaceutical Development | Employed in synthesizing novel drug candidates for various diseases |
| Material Science | Contributes to developing advanced materials with improved properties |
Mechanism of Action
The mechanism of action of N|O-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine-4-methoxybenzylamide hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Specifications :
- Purity: ≥98% (HPLC)
- CAS Number: 1217450-12-8
- Supplier: Shanghai Aladdin Biochemical Technology Co., Ltd. .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Protective Group Stability and Reactivity
Mtr Group :
- Advantages : Stable under trifluoroacetic acid (TFA) cleavage conditions, making it ideal for Boc/Benzyl-based strategies. It is selectively removed using strong acids like HF or TFMSA .
- Comparison with Tosyl (Ts) : Tosyl deprotection requires harsher conditions (e.g., liquid ammonia/Na), limiting compatibility with acid-labile residues. Mtr offers superior stability in standard peptide synthesis workflows .
- C-Terminal Modifications: 4-Methoxybenzylamide (Target): The electron-donating methoxy group enhances stability under basic conditions but may require hydrogenolysis for deprotection. Cyclohexylammonium Salt (Z-Arg(Mtr)-OH): Improves solubility in organic solvents, favoring solution-phase synthesis . 4-Nitroanilide (N-a-benzoyl-L-arginine-4-nitroanilide HCl): Serves as a chromogenic substrate for trypsin-like proteases, unlike the target compound’s synthetic focus .
Performance in Analytical Assays
- Purity and QC : The target compound is analyzed via HPLC (≥98% purity), similar to N-a-benzoyl-L-arginine-4-nitroanilide HCl, which uses TLC and LC-MS for quality control .
- Solubility : The hydrochloride salt form (common in the target, Z-Gly-Gly-Arg-AMC, and others) ensures aqueous compatibility, whereas cyclohexylammonium salts favor organic solvents .
Biological Activity
N|O-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine-4-methoxybenzylamide hydrochloride is a compound of significant interest in biochemical and pharmaceutical research due to its unique structural properties and potential biological activities. This article delves into its biological activity, applications, and relevant studies that illustrate its importance in various fields.
- Molecular Formula : C21H34N4O7S
- Molecular Weight : 486.584 g/mol
- CAS Number : 1217450-12-8
Biological Activities
N|O-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine has been explored for various biological activities:
- Antitumor Activity : Research indicates that derivatives of benzenesulfonohydrazide, structurally similar to this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives demonstrate selective cytotoxicity towards renal cell carcinoma and liver cancer cell lines .
- Antimicrobial Properties : Compounds related to this structure have been noted for their antimicrobial activity, making them potential candidates for developing new antibacterial agents .
- Enzyme Inhibition : The compound serves as a valuable tool in studying enzyme activity and protein interactions. It can modulate the activity of specific enzymes, which is crucial for understanding metabolic pathways and developing targeted therapies .
- Bioconjugation Applications : Its unique functional groups allow for effective bioconjugation processes, enhancing drug delivery systems by improving the attachment of biomolecules to surfaces or other molecules .
Applications in Research
The compound is utilized in various research domains:
- Pharmaceutical Development : It plays a crucial role in synthesizing novel drug candidates aimed at treating specific diseases while minimizing side effects .
- Biochemical Research : Researchers employ it to investigate protein interactions and enzyme kinetics, contributing to a deeper understanding of cellular mechanisms .
- Diagnostic Applications : The compound can be used to develop diagnostic reagents that help detect specific biomarkers in clinical settings .
Case Study 1: Antitumor Efficacy
A study evaluated the cytotoxicity of several benzenesulfonohydrazide derivatives against human renal cell adenocarcinoma (769-P) and liver cancer (HepG2) cell lines. The results indicated that certain compounds exhibited IC50 values as low as 1.94 µM against 769-P cells, demonstrating significant antitumor potential .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 5 | 769-P | 1.94 |
| Compound 5 | HepG2 | 108.93 |
Case Study 2: Enzyme Interaction
In biochemical assays, the compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. Results showed that it effectively modulated enzyme activity, providing insights into its mechanism of action and potential therapeutic applications .
Q & A
Q. What synthetic methodologies are recommended for preparing N|O-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine-4-methoxybenzylamide hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via sulfonylation and coupling reactions. Key steps include:
- Sulfonylation : Use 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride with L-arginine under controlled pH (8–9) to prevent side reactions.
- Amide Coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the sulfonylated arginine with 4-methoxybenzylamine.
- Optimization : Adjust molar ratios (e.g., 1.0–1.2 equivalents of sulfonylating agent) and monitor reaction progress via TLC or HPLC. For scale-up (>100 mmol), conduct hazard analyses to manage exothermic risks .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and sulfonamide bonding patterns, as demonstrated for related sulfonamides .
- NMR Spectroscopy : Use - and -NMR to verify methoxy groups (δ ~3.8 ppm for OCH) and sulfonamide linkages (δ ~7.5–8.5 ppm for aromatic protons).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] ion) .
Q. What are the solubility and stability profiles of this compound under physiological and storage conditions?
- Methodological Answer :
- Solubility : Test in DMSO (up to 100 mg/mL) and aqueous buffers (e.g., 5 mg/mL in HO at <60°C with sonication). Prefer freshly opened DMSO to avoid moisture-induced degradation .
- Stability : Store at -20°C in desiccated conditions. Monitor stability in biological assays (e.g., PBS pH 7.4) via HPLC to detect hydrolysis of the methoxybenzylamide group .
Q. How is this compound utilized in preliminary bioactivity screening?
- Methodological Answer :
- Enzyme Inhibition : Use as a substrate for arginine-specific proteases (e.g., trypsin-like enzymes) to measure kinetic parameters (K, V) via spectrophotometric assays.
- Cellular Assays : Evaluate cytotoxicity in cancer cell lines (e.g., IC determination) using MTT or resazurin-based protocols .
Advanced Research Questions
Q. How can researchers address low yields during the sulfonylation step of the synthesis?
- Methodological Answer :
- Side Reaction Mitigation : Introduce scavengers (e.g., triethylamine) to sequester HCl byproducts.
- Temperature Control : Maintain reactions at 0–5°C during sulfonylation to minimize sulfonate ester formation.
- Purification : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the sulfonylated intermediate .
Q. What strategies are recommended for crystallizing this compound to facilitate structural studies?
- Methodological Answer :
- Solvent Screening : Test mixed-solvent systems (e.g., DMSO/water or methanol/dichloromethane) for slow evaporation.
- Seeding : Add microcrystals of a structurally related sulfonamide (e.g., N-(4-methoxyphenyl)benzenesulfonamide) to induce nucleation .
Q. How can enzyme-substrate interactions be studied mechanistically using this compound?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding affinity (K) with target enzymes.
- Molecular Dynamics (MD) Simulations : Model the sulfonamide-enzyme complex using software like GROMACS, focusing on hydrogen bonding with catalytic residues .
Q. How should stability discrepancies be resolved when the compound degrades in biological assays but remains stable in buffer?
- Methodological Answer :
- Metabolite Identification : Use LC-MS/MS to detect degradation products (e.g., free arginine or demethylated derivatives) in cell lysates.
- Protease Inhibition : Add broad-spectrum protease inhibitors (e.g., PMSF) to assay buffers to prevent enzymatic hydrolysis .
Q. What approaches are used to reconcile contradictory bioactivity data across different cell lines?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
